molecular formula C18H18FN5O2 B3011402 5-amino-1-(3-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-70-5

5-amino-1-(3-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3011402
CAS No.: 899981-70-5
M. Wt: 355.373
InChI Key: VNLJXUAPOWKXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(3-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18FN5O2 and its molecular weight is 355.373. The purity is usually 95%.
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Scientific Research Applications

Solid-Phase Synthesis of Peptide Amides

A study by Albericio & Barany (2009) explored the use of polymer-supported benzylamides for the solid-phase synthesis of C-terminal peptide amides. This approach allows for the synthesis of peptides under mild conditions, demonstrating the versatility of triazole derivatives in peptide synthesis.

Antimicrobial Activities

Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Their research Bektaş et al., 2010 indicates the potential of triazole derivatives as antimicrobial agents.

Potential Anticancer Agents

Butler et al. (2013) studied N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives for their potential as anticancer agents. Their research Butler et al., 2013 indicates that certain compounds exhibited cytotoxic effects against breast cancer cell lines.

Synthesis of Heterocyclic Compounds

A study by Hassan, Hafez, & Osman (2014) focused on the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were tested for their cytotoxic activity against cancer cells, highlighting the role of triazole derivatives in the synthesis of biologically active heterocycles Hassan et al., 2014.

Enzyme Inhibition and Disease Control

Saleem et al. (2018) synthesized 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one and evaluated its enzyme inhibition activities. Their findings Saleem et al., 2018 suggest the compound's potential in controlling Alzheimer's and diabetic diseases.

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis method for triazole-based scaffolds, useful for preparing biologically active compounds Ferrini et al., 2015.

Synthesis and Biological Evaluation

Hassan et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, and evaluated their in vitro cytotoxic activity Hassan et al., 2015.

Properties

IUPAC Name

5-amino-1-[(3-fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-26-15-8-3-2-6-13(15)10-21-18(25)16-17(20)24(23-22-16)11-12-5-4-7-14(19)9-12/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLJXUAPOWKXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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